molecular formula C15H22FNO7 B14851705 [2-Acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate

[2-Acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate

Cat. No.: B14851705
M. Wt: 347.34 g/mol
InChI Key: IIHVKSRJKCVISE-UHFFFAOYSA-N
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Description

[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with acetamido, diacetoxy, and fluoromethyl groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the acetamido group: This step often involves the reaction of an amine with acetic anhydride under controlled conditions.

    Acetylation of hydroxyl groups: The diacetoxy groups are introduced by acetylation of hydroxyl groups using acetic anhydride in the presence of a catalyst.

    Fluoromethylation: The fluoromethyl group is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine or the diacetoxy groups to hydroxyl groups.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols under mild conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate involves its interaction with specific molecular targets. The acetamido group may interact with enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The diacetoxy groups may facilitate cellular uptake and distribution.

Comparison with Similar Compounds

[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate can be compared with similar compounds such as:

    [(1R,2r,4s)-2-acetamido-3,4-dihydroxy-5-(fluoromethyl)cyclohexyl] acetate: Lacks the diacetoxy groups, which may affect its solubility and reactivity.

    [(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(chloromethyl)cyclohexyl] acetate: Contains a chloromethyl group instead of a fluoromethyl group, which may alter its chemical and biological properties.

    [(1R,2r,4s)-2-amino-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate: Lacks the acetamido group, which may impact its interaction with biological targets.

These comparisons highlight the unique features of [(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate, such as its specific functional groups and their influence on its chemical and biological behavior.

Properties

Molecular Formula

C15H22FNO7

Molecular Weight

347.34 g/mol

IUPAC Name

[2-acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate

InChI

InChI=1S/C15H22FNO7/c1-7(18)17-13-12(22-8(2)19)5-11(6-16)14(23-9(3)20)15(13)24-10(4)21/h11-15H,5-6H2,1-4H3,(H,17,18)

InChI Key

IIHVKSRJKCVISE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(CC(C(C1OC(=O)C)OC(=O)C)CF)OC(=O)C

Origin of Product

United States

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